Ethyl acetoacetate-3-13C
Overview
Description
Ethyl acetoacetate-3-13C is a versatile reagent that can be used as a nucleophile in alkylation, conjugate addition, and condensation reactions . It is subject to keto-enol tautomerism . The formula is C6H10O3 and the molecular weight is 130.1418 .
Synthesis Analysis
The synthesis of Ethyl acetoacetate-3-13C involves a Claisen condensation between two molecules of an ester (ethyl acetate) to form a β-ketoester (ethyl acetoacetate) . The formation of enolates involves the use of strong bases compatible with the esters used .Molecular Structure Analysis
Ethyl acetoacetate provides an interesting example of the use of NMR spectra for both a structural and kinetic analysis . The ethoxy group of the ester is easily identified by the typical four-three pattern of resonance lines .Chemical Reactions Analysis
Ethyl acetoacetate, a beta-keto ester, is more reactive than many esters . It undergoes an exothermic cleavage reaction in the presence of concentrated base . It also transesterifies to give benzyl acetoacetate via a mechanism involving acetylketene .Physical And Chemical Properties Analysis
Ethyl acetoacetate-3-13C has a molecular weight of 130.1418 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Characterization and Structural Analysis
Ethyl acetoacetate-3-13C is utilized in the characterization and structural analysis of various compounds. For instance, a study by Kurajica et al. (2014) examined aluminium tris(ethyl acetoacetate) using 13C nuclear magnetic resonance spectroscopy, among other techniques, to determine its structure and identify stereoisomeric complexes in the solution (Kurajica et al., 2014).
2. Metabolic Studies and Tracing
Ethyl acetoacetate-3-13C is used in metabolic studies to trace the oxidation and metabolism of specific substances. Chung and Dupont (1968) employed Ethyl-14C-acetoacetate to trace the metabolism of acetoacetate in rats under different dietary conditions (Chung & Dupont, 1968).
3. Synthesis and Labeling of Compounds
This compound is integral in the synthesis and labeling of various chemicals. D'Alessandro and Sleiter (1980) described procedures for preparing ethyl acetoacetate-2,4-13C2 and other derivatives for the synthesis of labeled pyrrole derivatives (D'Alessandro & Sleiter, 1980).
4. Cardiac Metabolism Studies
Miller et al. (2018) explored the use of 13C-labelled acetoacetate in studying cardiac metabolism. They synthesized [1-13C]Acetoacetate and used it to investigate metabolism in rat hearts (Miller et al., 2018).
5. Investigation of Cold Flow Properties in Biodiesel
Ethyl acetoacetate is investigated for improving cold flow properties of biodiesel. Cao et al. (2014) studied its effectiveness as a bio-based diluent in biodiesel derived from waste cooking oil (Cao et al., 2014).
6. Spectrophotometric Determinations
It has applications in spectrophotometric determinations, like the study by Walash et al. (1988) which developed a method for determining chlordiazepoxide and nitrazepam using ethyl acetoacetate (Walash et al., 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo(313C)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480003 | |
Record name | Ethyl acetoacetate-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-3-13C | |
CAS RN |
61973-42-0 | |
Record name | Ethyl acetoacetate-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-3-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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